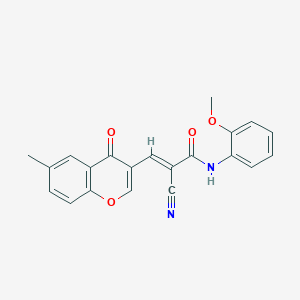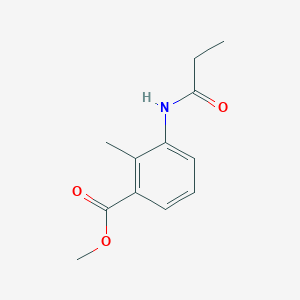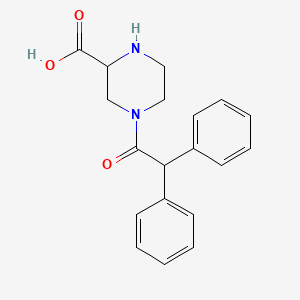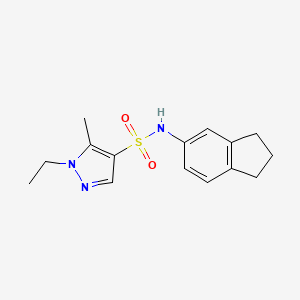![molecular formula C19H18N2O4 B5431439 1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5431439.png)
1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine, also known as PFP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PFP belongs to the class of piperazine derivatives and has been shown to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine is not fully understood, but it is believed to act as an allosteric modulator of certain receptors in the brain. This compound has been shown to bind to the GABA-A receptor and the NMDA receptor, both of which are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines and reduce the production of reactive oxygen species. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to enhance learning and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine in lab experiments is its high selectivity for certain receptors in the brain. This allows researchers to study the function of these receptors in a more specific and targeted way. Additionally, this compound has been shown to have low toxicity and good stability, making it a safe and reliable tool for scientific research. One limitation of using this compound is its relatively high cost compared to other research compounds.
Direcciones Futuras
There are many potential future directions for research on 1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another area of interest is the study of the role of this compound in the regulation of synaptic plasticity and learning and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine involves the reaction of 1-(2-furoyl)piperazine with 4-(2-propyn-1-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The purity of the final product can be confirmed using NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit selective binding to certain receptors in the brain, making it a potentially useful tool for studying the function of these receptors. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-13-24-16-7-5-15(6-8-16)18(22)20-9-11-21(12-10-20)19(23)17-4-3-14-25-17/h1,3-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQXKZPIIPESQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)


![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5431405.png)
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
![1-benzyl-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5431446.png)
![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)

![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)